REACTION_CXSMILES
|
Br[C:2](=[N:8][NH:9][C:10]1[N:11]=[N:12][C:13]([Cl:16])=[CH:14][CH:15]=1)[C:3]([O:5][CH2:6][CH3:7])=[O:4].C(N(CC)CC)C>C(O)(C)C>[Cl:16][C:13]1[CH:14]=[CH:15][C:10]2[N:11]([C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])=[N:8][N:9]=2)[N:12]=1
|
Name
|
ethyl 2-bromo-2-(2-(6-chloropyridazin-3-yl)hydrazono)acetate
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)=NNC=1N=NC(=CC1)Cl
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated
|
Type
|
WASH
|
Details
|
the residue was washed thoroughly with water
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC=2N(N1)C(=NN2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 88.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |